2-Chloroacetophenone

Description

The main uses for this compound are in tear gas and in chemical Mace. It is a potent eye, throat, and skin irritant. Acute (short-term) inhalation exposure of humans causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea. Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans. Squamous hyperplasia of the nasal respiratory epithelium was reported in rats chronically exposed (long-term) via inhalation. EPA has not classified this compound with respect to potential carcinogenicity.

a-Chloroacetophenone is commonly known as a tear gas, a peripheral sensory irritant. It is also used as an intermediate to produce organic substances especially drugs.

A potent eye, throat, and skin irritant. One of its uses is as a riot control agent.

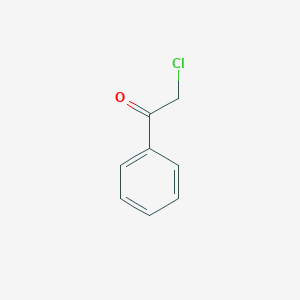

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACFCSSMIZSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5COCH2Cl, Array, C8H7ClO | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020293 | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether | |

CAS No. |

532-27-4, 8007-12-3 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mace oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACE OIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88B5039IQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis and Properties of 2-Chloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroacetophenone, a versatile chemical intermediate with significant applications in organic synthesis and as a key component in riot control agents. This document details its synthesis, with a focus on the widely employed Friedel-Crafts acylation, its physicochemical properties, spectroscopic data, and its mechanism of action as a lachrymator.

Physicochemical Properties

This compound is a white to gray crystalline solid at room temperature, known for its sharp, irritating odor, though at low concentrations, it can have a floral-like scent.[1][2][3] It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₇ClO | [1][4] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| Appearance | Colorless to gray crystalline solid | [1][2][3] |

| Odor | Sharp, irritating, floral-like at low concentrations | [1][5] |

| Melting Point | 52-56 °C | [3][4][5] |

| Boiling Point | 244-245 °C at 760 mmHg | [3][4][5] |

| Density | 1.324 g/cm³ at 25 °C | [3][4] |

| Vapor Pressure | 0.0054 mmHg at 20 °C | [5] |

| Vapor Density | 5.3 (air = 1) | [5] |

| Water Solubility | Insoluble | [2][4][6] |

| Flash Point | 118 °C (244 °F) | [4] |

| CAS Number | 532-27-4 | [4][5] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7] Other synthetic routes include the chlorination of acetophenone and the oxidation of ortho-chlorostyrene.

Friedel-Crafts Acylation: A Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.

Reaction Scheme:

Caption: Friedel-Crafts acylation of benzene.

Materials and Reagents:

-

Benzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or petroleum ether/ethyl acetate for recrystallization

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.

-

Cooling: Cool the mixture to 0 °C in an ice/water bath.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

-

Addition of Benzene: After the addition of chloroacetyl chloride is complete, add a solution of benzene (0.050 mol) in 10 mL of dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, while stirring.

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Experimental Workflow:

Caption: Experimental workflow for synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 4.75 (s, 2H, -CH₂Cl) | [10][11] |

| ¹³C NMR (CDCl₃) | δ 191.0, 134.5, 133.8, 129.0, 128.8, 45.5 | [12] |

| IR (Infrared) | Major peaks at ~1690 cm⁻¹ (C=O stretch), ~1595, 1450 cm⁻¹ (aromatic C=C stretch), ~750, 690 cm⁻¹ (C-H bending), ~720 cm⁻¹ (C-Cl stretch) | [5][13] |

| Mass Spec (MS) | m/z 154 (M⁺), 156 (M⁺+2, due to ³⁷Cl isotope), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | [2][13] |

Mechanism of Action as a Lachrymator

This compound is a potent lachrymator, meaning it causes irritation to the eyes, leading to tearing, pain, and blepharospasm (involuntary tight closure of the eyelids).[14][15] Its mechanism of action is primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[16][17]

TRPA1 is a non-selective cation channel expressed on sensory neurons.[17] Electrophilic compounds like this compound can covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its activation.[18] This activation results in an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, perceived as pain and irritation.[19]

Signaling Pathway:

Caption: TRPA1 activation by this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4] It is a potent irritant to the eyes, skin, and respiratory tract.[1][14] Acute exposure can cause severe burns.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Acetophenone, 2-chloro- [webbook.nist.gov]

- 6. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Purification [chem.rochester.edu]

- 10. This compound(532-27-4) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. Acetophenone, 2-chloro- [webbook.nist.gov]

- 14. epa.gov [epa.gov]

- 15. rsc.org [rsc.org]

- 16. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | TRPA1 Channel Activation Inhibits Motor Activity in the Mouse Colon [frontiersin.org]

- 18. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

"2-Chloroacetophenone chemical structure and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2-Chloroacetophenone, a significant chemical intermediate in various fields, including pharmaceuticals and organic synthesis. This document outlines its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis and analysis.

Chemical Structure and IUPAC Name

This compound, a halogenated aromatic ketone, is a crystalline solid at room temperature. Its chemical structure consists of an acetophenone molecule chlorinated at the alpha-carbon position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-1-phenylethanone . It is also commonly known by other names such as α-chloroacetophenone, phenacyl chloride, and the tear gas agent CN.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 532-27-4 |

| Melting Point | 54-59 °C |

| Boiling Point | 244-245 °C |

| Density | 1.3 g/cm³ |

| Flash Point | 118 °C (closed cup) |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene.[1] |

| Appearance | Colorless to gray crystalline solid with a sharp, irritating odor.[1][2][3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory application.

Synthesis via Friedel-Crafts Acylation

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction: Benzene + Chloroacetyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Methodology:

-

In a reaction vessel, anhydrous aluminum chloride is suspended in an excess of dry benzene.

-

Chloroacetyl chloride is added dropwise to the stirred suspension, typically at a controlled temperature to manage the exothermic reaction.

-

Following the addition, the reaction mixture is heated under reflux for a specified period to ensure the completion of the reaction.

-

Upon cooling, the reaction mixture is carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and a dilute sodium bicarbonate solution to remove any acidic impurities, and then dried over an anhydrous drying agent.

-

The final product, this compound, is obtained by distillation or recrystallization of the crude product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.[4][5]

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[4][5] For mass spectrometry detection, a volatile acid like formic acid can be used as an additive.[4][5]

-

Detection: UV detection at a suitable wavelength is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This method is particularly useful for detecting the compound in air samples.[6]

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts Acylation Synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0128 - this compound [inchem.org]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. akjournals.com [akjournals.com]

A Technical Guide to 2-Chloroacetophenone: Physical and Chemical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known as phenacyl chloride, is a halogenated aromatic ketone with the chemical formula C₈H₇ClO. It presents as a colorless-to-grey crystalline solid with a sharp, irritating odor, though at very low concentrations, it may have a floral or apple-blossom-like scent.[1][2] Historically recognized for its potent lachrymatory properties, leading to its use as a tear gas and in riot control agents like Mace, this compound is also a valuable intermediate in organic synthesis.[1][2][3] Its utility extends to the pharmaceutical and agrochemical industries, where it serves as a building block for more complex molecules, including analgesics and anti-inflammatory drugs.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and a visualization of its primary biological signaling pathway, to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its safe handling, storage, and application in experimental settings.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Appearance | Colorless-to-grey crystalline solid | [1][2][4] |

| Odor | Sharp, irritating; floral at low concentrations | [1][2] |

| Melting Point | 54-59 °C (129-138 °F) | [4][5] |

| Boiling Point | 244-245 °C (471-473 °F) at 760 mmHg | [4][6] |

| Density | 1.324 g/cm³ at 15 °C | [1] |

| Vapor Pressure | 0.0054 mmHg at 20 °C | [6][7] |

| Flash Point | 118 °C (244 °F) (Closed cup) | [1][4] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, benzene, acetone, and carbon disulfide. | [1] |

| Octanol/Water Partition Coefficient (log Pow) | 2.08 | [4] |

Chemical Properties

| Property | Description | Source(s) |

| Synonyms | Phenacyl chloride, α-Chloroacetophenone, Tear Gas, CN | [1][5] |

| CAS Number | 532-27-4 | [1] |

| Reactivity | Reacts slowly with water to form hydrogen chloride. Reacts with metals, causing mild corrosion. Incompatible with strong bases, alcohols, and amines. | [6][7] |

| Stability | Stable under normal conditions. Moisture sensitive. | [6] |

| Decomposition | Decomposes on burning, producing toxic and corrosive fumes including hydrogen chloride. | [4][6] |

| Hazardous Polymerization | Has not been reported. | [6] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are critical for its identification and characterization.

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| ~7.95 | m | 2H | Aromatic (ortho to C=O) | [4] |

| ~7.6 | m | 1H | Aromatic (para to C=O) | [4] |

| ~7.5 | m | 2H | Aromatic (meta to C=O) | [4] |

| ~4.7 | s | 2H | -CH₂Cl | [4] |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| ~191 | C=O | [7] |

| ~134 | Aromatic (ipso to C=O) | [7] |

| ~133.5 | Aromatic (para to C=O) | [7] |

| ~129 | Aromatic (ortho/meta to C=O) | [7] |

| ~128.5 | Aromatic (ortho/meta to C=O) | [7] |

| ~45.5 | -CH₂Cl | [7] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Source(s) |

| ~3060 | Aromatic C-H stretch | [8][9] |

| ~1700 | C=O (ketone) stretch | [8][9] |

| ~1600, ~1450 | Aromatic C=C stretch | [8][9] |

| ~1280 | C-C(=O)-C stretch | [8][9] |

| ~760, ~690 | C-H out-of-plane bend | [8][9] |

| ~720 | C-Cl stretch | [8][9] |

Mass Spectrometry

| m/z | Interpretation | Source(s) |

| 154/156 | Molecular ion ([M]⁺, with ³⁵Cl/³⁷Cl isotopes) | [10][11] |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) - Base Peak | [2] |

| 77 | [C₆H₅]⁺ (phenyl cation) | [2] |

| 51 | [C₄H₃]⁺ | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[12][13]

Materials:

-

Benzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous, as solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath to 0-5 °C.

-

Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

-

Add the benzene solution dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by column chromatography on silica gel.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Biological Activity and Signaling Pathway

This compound's potent irritant and lachrymatory effects are primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[14][15][16] TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons.

Mechanism of Action: As an electrophilic compound, this compound can covalently modify cysteine residues on the TRPA1 channel. This modification leads to the opening of the channel, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. The resulting depolarization of the neuronal membrane triggers the firing of action potentials, which are transmitted to the central nervous system and perceived as pain, irritation, and burning sensations. This neuronal activation also leads to the release of neuropeptides, contributing to neurogenic inflammation.

Caption: Activation of the TRPA1 ion channel by this compound.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest due to its dual nature as a potent lachrymator and a versatile synthetic intermediate. A thorough understanding of its physical, chemical, and biological properties is paramount for its safe and effective use in a research and development context. This guide has provided a consolidated resource of these properties, along with practical experimental guidance and a visualization of its mechanism of action, to aid scientists and researchers in their work with this important chemical.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound(532-27-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(532-27-4) 13C NMR [m.chemicalbook.com]

- 8. Acetophenone, 2-chloro- [webbook.nist.gov]

- 9. This compound(532-27-4) IR Spectrum [chemicalbook.com]

- 10. Acetophenone, 2-chloro- [webbook.nist.gov]

- 11. Acetophenone, 2-chloro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 14. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroacetophenone, a versatile chemical compound with significant applications in organic synthesis and as a tool for studying sensory irritation. This document details its chemical and physical properties, provides a step-by-step protocol for its synthesis via Friedel-Crafts acylation, and outlines a method for assessing its biological activity as a TRPA1 receptor agonist. Furthermore, this guide emphasizes safe handling procedures and visualizes key processes to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, also known as phenacyl chloride or ω-chloroacetophenone, is an aromatic ketone that has been historically used as a riot control agent due to its potent lachrymatory effects.[1] Beyond this application, its reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[2][3] For researchers in drug development and related fields, this compound serves as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory irritation pathways.[4][5] Understanding its synthesis, properties, and biological mechanism of action is crucial for its effective and safe utilization in research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature with a floral-like odor at low concentrations.[6] Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 532-27-4 | [4][7][8] |

| Molecular Formula | C₈H₇ClO | [7] |

| Molecular Weight | 154.59 g/mol | [4][7] |

| Appearance | White to gray crystalline solid | [4] |

| Melting Point | 54-56 °C | [4] |

| Boiling Point | 244-245 °C | [4] |

| Density | 1.324 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether |

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[9] This electrophilic aromatic substitution reaction provides an efficient route to this important synthetic intermediate.

Experimental Protocol

Materials and Reagents:

-

Anhydrous benzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (or other suitable extraction solvent)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (for HCl)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous benzene and the chosen solvent (if any).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Addition of Acylating Agent: Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 30°C to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30°C) for approximately 3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and a 5% sodium hydroxide solution to remove any unreacted acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

References

- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 2. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. | BioWorld [bioworld.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Chloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroacetophenone (α-chloroacetophenone), a key intermediate in organic synthesis and a compound of interest in various chemical studies. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Ar-H (ortho) |

| ~7.65 | Multiplet | 1H | Ar-H (para) |

| ~7.50 | Multiplet | 2H | Ar-H (meta) |

| ~4.75 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃. Instrument: Varian A-60 (60 MHz) or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | C=O (Ketone) |

| ~134.5 | Ar-C (para) |

| ~133.8 | Ar-C (ipso) |

| ~129.0 | Ar-C (meta) |

| ~128.8 | Ar-C (ortho) |

| ~45.5 | -CH₂Cl |

Solvent: Chloroform-d (CDCl₃). Instrument: Varian HA-100/Digilab FT-NMR-3 or equivalent.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1690 | Strong | C=O (Ketone) stretch |

| ~1595, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1270 | Strong | C-C(=O)-C stretch |

| ~760, ~690 | Strong | C-H out-of-plane bend |

| ~720 | Strong | C-Cl stretch |

Sample Preparation: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl₄).

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | ~20 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 156 | ~6 | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~15 | [C₄H₃]⁺ |

The molecular weight of this compound is 154.59 g/mol .[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., Bruker, Varian) operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired by irradiating the sample with a short radiofrequency pulse and recording the resulting free induction decay (FID). The FID is then Fourier transformed to produce the frequency-domain spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data is processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[4]

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell.[4] For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: The sample is placed in the sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. An interferogram is generated, which is then Fourier transformed to produce the IR spectrum. A background spectrum (of the salt plates or solvent) is typically recorded and subtracted from the sample spectrum.

-

Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[7] This high-energy process often leads to fragmentation of the molecular ion.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Acetophenone, 2-chloro- [webbook.nist.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. webassign.net [webassign.net]

- 5. amherst.edu [amherst.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetophenone (CN), a potent lachrymatory agent, primarily exerts its physiological effects through a dual mechanism of action: covalent modification of cellular macromolecules via SN2 alkylation and activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This guide provides a detailed examination of these mechanisms, supported by available experimental data and methodologies, to offer a comprehensive resource for the scientific community.

Introduction

This compound, also known as CN gas, is a chemical compound widely recognized for its use as a riot control agent.[1][2][3] Its potent irritant effects on the eyes, respiratory tract, and skin are immediate and incapacitating.[4][5] Understanding the molecular mechanisms underlying these effects is crucial for developing effective countermeasures, assessing its toxicological profile, and exploring potential therapeutic applications of related compounds. This document synthesizes the current understanding of this compound's mechanism of action, focusing on its biochemical interactions and signaling pathway activation.

Core Mechanisms of Action

The physiological response to this compound is primarily driven by two interconnected molecular mechanisms:

SN2 Alkylating Agent Activity

This compound acts as an SN2-alkylating agent, readily reacting with nucleophilic sites on biological macromolecules.[4][6] The primary targets of this alkylation are sulfhydryl (-SH) groups present in cysteine residues of various enzymes.[6] This covalent modification leads to the inhibition of these enzymes, disrupting critical cellular processes.[6]

Key Enzymatic Targets:

-